1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
1H-Benzimidazole-5-carboxylic acid derivatives have been extensively studied for their synthesis and biological activity. For instance, certain benzimidazole derivatives have been investigated for their potential as angiotensin II receptor antagonists, showing increased oral bioavailability and significant inhibitory effects on AII-induced pressor responses in rats (Kubo et al., 1993). Additionally, such derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various pathogenic strains (Abdellatif et al., 2013).
Co-crystallization Studies
Co-crystallization studies involving benzimidazole derivatives have been conducted to understand their chemical properties better. These studies include the co-crystallization of a benzimidazole derivative with carboxylic acids, revealing insights into the stability and conformation of the compounds (Zhai et al., 2017).
Novel Synthetic Routes
Researchers have developed novel synthetic routes for various benzimidazole derivatives. For example, a novel synthetic route to 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol has been established, indicating the compound's potential for further chemical applications (Lis et al., 1990).
Antineoplastic and Antifilarial Agents
Some benzimidazole derivatives have shown promise as potential antineoplastic and antifilarial agents. Specific compounds demonstrated significant growth inhibition in certain cell lines, indicating their potential use in cancer treatment and as antifilarial agents (Ram et al., 1992).
Properties
IUPAC Name |
ethyl 2-amino-1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3Si/c1-7-27-20(26)15-8-13-19-18(14-15)24-21(23)25(19)16-9-11-17(12-10-16)28-29(5,6)22(2,3)4/h8,13-14,16-17H,7,9-12H2,1-6H3,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSBJMSDOHBNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)N)C3CCC(CC3)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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